

Thermochemical Profile of 3-Ethyl-2-methyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-1-pentene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Ethyl-2-methyl-1-pentene** (CAS Registry Number: 19780-66-6).^{[1][2]} The information is compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) Chemistry WebBook and the NIST/TRC Web Thermo Tables.^{[1][2][3]} This document is intended to be a valuable resource for professionals in research and development who require accurate thermochemical data for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties for **3-Ethyl-2-methyl-1-pentene**.

Table 1: Standard State Thermochemical Properties

Property	Value	Units	Method	Reference
Enthalpy of Combustion of Liquid ($\Delta_c H^\circ_{\text{liquid}}$)	-5296.99 ± 0.75	kJ/mol	Combustion Calorimetry (Ccb)	Rockenfeller and Rossini, 1961[1]
Enthalpy of Formation of Liquid ($\Delta_f H^\circ_{\text{liquid}}$)	-137.7	kJ/mol	Derived from Heat of Combustion	Rockenfeller and Rossini, 1961[1]

Note: The enthalpy of formation was derived from the ratio of the heat of combustion. This was a simple calculation by NIST with no Washburn corrections applied.[1]

Table 2: Temperature Dependent Thermochemical Properties

Property	Phase	Temperature Range	Data Source
Enthalpy	Ideal Gas	200 K to 1000 K	NIST/TRC Web Thermo Tables[3]
Enthalpy	Liquid in equilibrium with Gas	160.24 K to 550 K	NIST/TRC Web Thermo Tables[3]
Entropy	Ideal Gas	200 K to 1000 K	NIST/TRC Web Thermo Tables[3]
Entropy	Liquid in equilibrium with Gas	160.24 K to 550 K	NIST/TRC Web Thermo Tables[3]

Note: The NIST/TRC Web Thermo Tables provide critically evaluated data generated through dynamic data analysis.[3]

Experimental Protocols

The determination of thermochemical data relies on precise experimental methodologies. The primary techniques employed for obtaining the data presented in this guide are outlined below.

Combustion Calorimetry

The standard enthalpy of combustion of **3-Ethyl-2-methyl-1-pentene** was determined using combustion calorimetry.^[1] This is a well-established technique for measuring the heat released during a combustion reaction.

Principle: A known mass of the substance is completely burned in an excess of oxygen within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated using the following equation:

$$q = m \times c \times \Delta T$$

where:

- q is the heat transferred
- m is the mass of the water
- c is the specific heat capacity of water ($4.18 \text{ J g}^{-1} \text{ K}^{-1}$)^[4]
- ΔT is the change in temperature

Experimental Setup:

- A weighed sample of the liquid is placed in a crucible inside the bomb calorimeter.
- The bomb is sealed and pressurized with pure oxygen.
- The bomb is submerged in a known quantity of water in an insulated container.
- The initial temperature of the water is recorded.
- The sample is ignited electrically.
- The final temperature of the water is recorded after the combustion is complete and thermal equilibrium is reached.

To minimize heat loss to the surroundings, the calorimeter is often shielded, and a lid is used.
[4][5]

The enthalpy of combustion is then calculated from the heat released and the number of moles of the substance burned.[6] From the experimentally determined enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

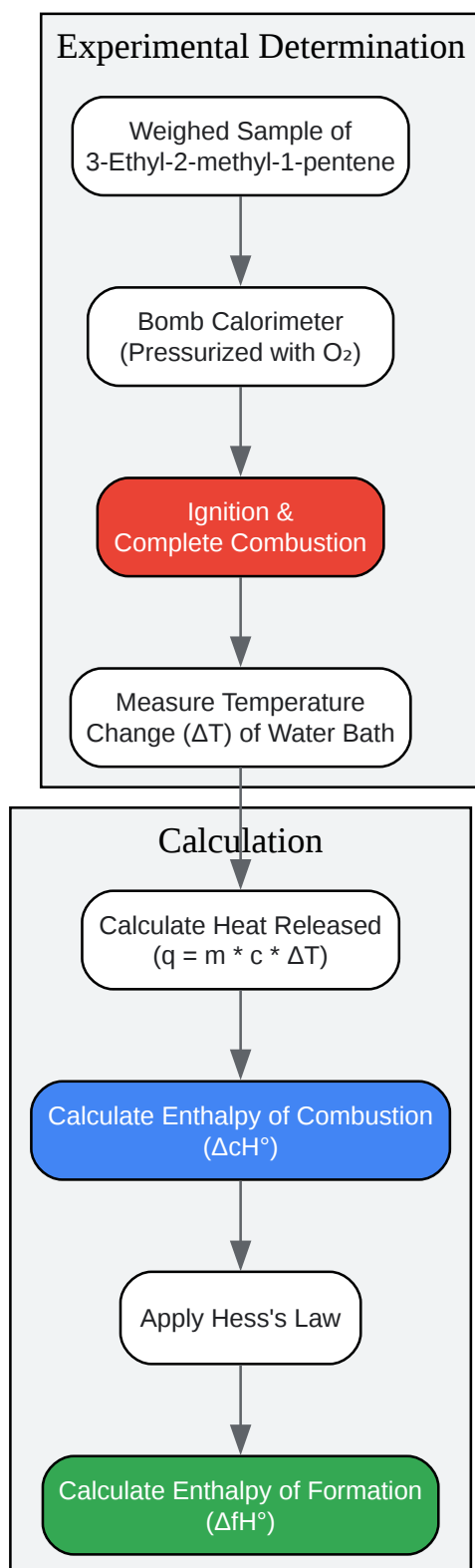
Other Techniques

While specific experimental details for the entropy and heat capacity of **3-Ethyl-2-methyl-1-pentene** are not provided in the search results, these properties are typically determined using a combination of experimental and computational methods:

- **Calorimetry:** Heat capacity can be measured directly by calorimetry, determining the energy required to raise the temperature of a substance by a specific amount.
- **Spectroscopy and Statistical Mechanics:** Entropy is often calculated from spectroscopic data (e.g., infrared and Raman spectroscopy) combined with statistical mechanics. These methods allow for the determination of molecular vibrational frequencies and rotational constants, which are used to calculate the entropy.
- **Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC):** These techniques are used to study the thermal properties of materials, including phase transitions, melting points, and heat capacity.[7][8][9][10][11] In DTA, the temperature difference between a sample and an inert reference is measured as they are heated or cooled at a constant rate. [8][9][10] DSC measures the amount of heat required to maintain the sample and reference at the same temperature.[7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the enthalpy of combustion and the subsequent calculation of the enthalpy of formation for **3-Ethyl-2-methyl-1-pentene**.



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Caption: Workflow for determining the enthalpy of formation.

Conclusion

This guide provides a summary of the currently available, critically evaluated thermochemical data for **3-Ethyl-2-methyl-1-pentene**. The presented data for enthalpy of combustion and formation are derived from well-established experimental techniques. For temperature-dependent properties such as entropy and enthalpy, the NIST/TRC Web Thermo Tables serve as a valuable, though potentially subscription-based, resource. The experimental protocols and workflow visualization included in this document aim to provide researchers with a comprehensive understanding of the origin and reliability of this important thermochemical data.

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